molecular formula C12H13N3OS2 B2883829 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 403836-34-0

2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2883829
CAS No.: 403836-34-0
M. Wt: 279.38
InChI Key: HQTCUWYHYXGKLE-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a 1,3,4-thiadiazole derivative featuring a benzylsulfanyl group at the 2-position and a 5-methyl-substituted acetamide moiety. Structural analyses (e.g., X-ray crystallography) reveal planar geometry in the thiadiazole-acetamide unit and intramolecular hypervalent S···O interactions (2.625–2.628 Å), stabilizing the molecular conformation . This compound is synthesized via nucleophilic substitution reactions, achieving yields up to 87% under optimized conditions .

Properties

IUPAC Name

2-benzylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-9-14-15-12(18-9)13-11(16)8-17-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTCUWYHYXGKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of benzyl mercaptan with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide and its analogs:

Compound ID & Structure Substituents Melting Point (°C) Yield (%) Biological Activity (IC₅₀ or Key Findings) References
Target Compound : 2-(Benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide - 5-Methyl-thiadiazole
- Benzylsulfanyl
103–104* 87 Under investigation (structural analogs show diverse activities)
4m : 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide - 5-Methyl-thiadiazole
- Sulfamoylphenyl
- 4-Methylbenzyl
178–180 79 Not reported
4c : N-Benzyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide - 5-Methyl-thiadiazole
- Benzyl
- Sulfamoylphenyl
164–166 82 Not reported
5l : 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide - Benzo[d]oxazole
- 4-Trifluoromethylphenyl
269.5–271 61 Neuroprotective activity (specific data not provided)
4y : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide - p-Tolylamino
- Ethyl-thiadiazole
Not reported Not reported Anticancer activity: MCF-7 IC₅₀ = 0.084 mmol L⁻¹
A549 IC₅₀ = 0.034 mmol L⁻¹
63 : 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide - 3-Fluorophenyl
- Sulfanyl
Not reported Not reported Cytotoxic against MCF-7 (MTT assay)
5j : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide - 4-Chlorobenzyl
- Isopropyl-methylphenoxy
138–140 82 Not reported

*Converted from 376–377 K .

Key Observations:

Structural Variations: Electron-Withdrawing Groups (e.g., trifluoromethyl in 5l ): Increase melting points (269–271°C) due to enhanced dipole interactions. Bulkier Substituents (e.g., sulfamoylphenyl in 4m ): Elevate melting points (178–180°C) compared to the target compound (103–104°C), suggesting reduced molecular flexibility. Aromatic vs. Aliphatic Chains: Benzylsulfanyl (target compound) vs. p-tolylamino (4y ) may alter binding affinity in biological targets.

Synthetic Efficiency :

  • The target compound achieves a high yield (87%) via piperidine-mediated substitution , outperforming analogs like 5l (61%) and 5j (82%) .

Biological Activity: 4y demonstrates potent anticancer activity, likely due to the p-tolylamino group enhancing π-π stacking with cellular receptors. The target compound’s benzylsulfanyl group may confer unique pharmacokinetic properties (e.g., prolonged half-life) compared to sulfanyl (63) or chlorobenzyl (5j) derivatives.

Thermodynamic Stability :

  • Intramolecular S···O interactions in the target compound contrast with the intermolecular hydrogen bonding in 5l , affecting solubility and crystallization behavior.

Biological Activity

The compound 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential as pharmacologically active compounds, exhibiting a range of effects including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(benzylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is C13H15N3OS2C_{13}H_{15}N_3OS_2 with a molecular weight of approximately 293.4 g/mol. The structure includes a benzylsulfanyl group attached to a 1,3,4-thiadiazole ring, which is known to enhance biological activity due to its electron-deficient nature and ability to engage in various chemical interactions.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often lower than those of standard antibiotics .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleS. aureus62.5
5-(4-Methyl-benzylsulfanyl)-1,3,4-thiadiazoleE. coli32.6
Thiadiazole derivatives (various)P. aeruginosa47.5

Anticancer Activity

The anticancer potential of thiadiazoles has been extensively studied. A notable study synthesized several derivatives that showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). Compounds with specific substitutions exhibited IC50 values significantly lower than that of sorafenib, a known anticancer drug .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 5dHeLa0.37
Compound 5gHeLa0.73
SorafenibHeLa7.91

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbial infections. Flow cytometry analyses have confirmed that certain derivatives induce apoptotic cell death and arrest the cell cycle in the sub-G1 phase .

Case Studies

Several studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Antimicrobial Study : A series of thiadiazole compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions on the thiadiazole ring could enhance antimicrobial efficacy .
  • Anticancer Evaluation : In vitro studies on synthesized derivatives demonstrated significant cytotoxicity against various cancer cell lines. The most active compounds were found to induce apoptosis effectively while being less toxic compared to conventional chemotherapeutics .

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